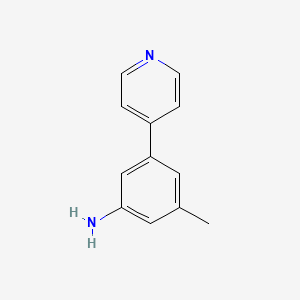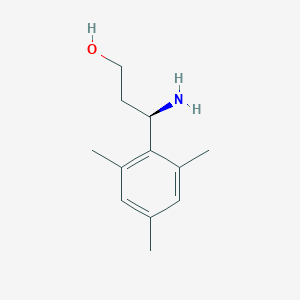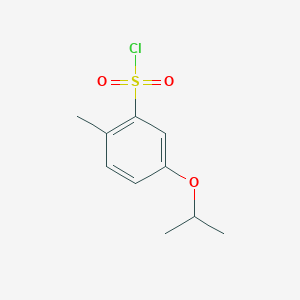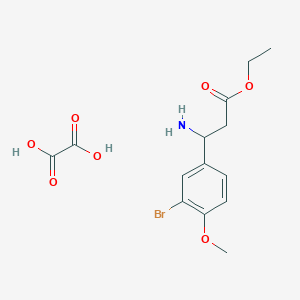
3-Bromo-4-(pivaloyloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(pivaloyloxy)benzoic acid is an organic compound with the molecular formula C12H13BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydroxyl group at the 4-position is esterified with pivaloyl (trimethylacetyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid typically involves the esterification of 3-bromo-4-hydroxybenzoic acid with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Bromo-4-(pivaloyloxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Ester Hydrolysis: The pivaloyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-bromo-4-hydroxybenzoic acid.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products like 3-azido-4-(pivaloyloxy)benzoic acid or 3-thiocyanato-4-(pivaloyloxy)benzoic acid.
Hydrolysis: 3-Bromo-4-hydroxybenzoic acid.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
科学的研究の応用
3-Bromo-4-(pivaloyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-(pivaloyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and pivaloyloxy group can influence the compound’s reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the pivaloyloxy group, making it more hydrophilic and less sterically hindered.
4-(Pivaloyloxy)benzoic acid: Lacks the bromine atom, affecting its reactivity and potential biological activity.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a pivaloyloxy group, altering its chemical properties and reactivity.
Uniqueness
3-Bromo-4-(pivaloyloxy)benzoic acid is unique due to the presence of both bromine and pivaloyloxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
CAS番号 |
1131594-54-1 |
|---|---|
分子式 |
C12H13BrO4 |
分子量 |
301.13 g/mol |
IUPAC名 |
3-bromo-4-(2,2-dimethylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChIキー |
RYJAKSDPCHGSCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)




![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)



![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)

